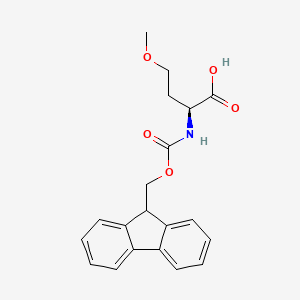

Fmoc-hse(me)-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

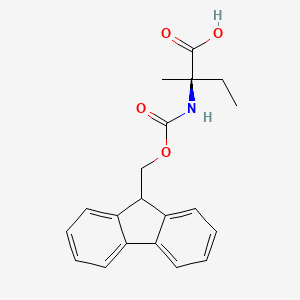

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid, also known as Fmoc-ABA, is an important organic compound in the field of organic synthesis. It is a versatile building block used to synthesize various organic compounds, and it is also used in scientific research applications.

Applications De Recherche Scientifique

Synthèse peptidique

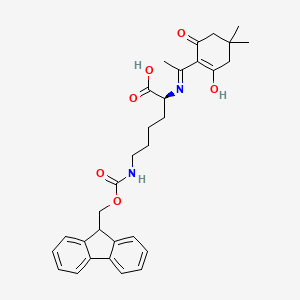

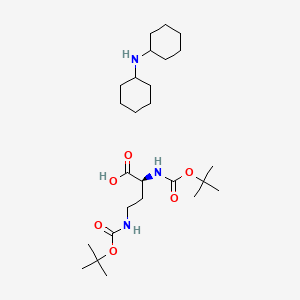

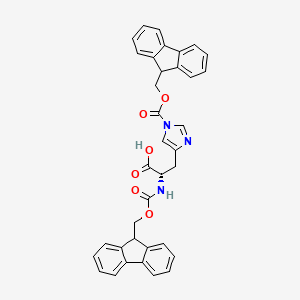

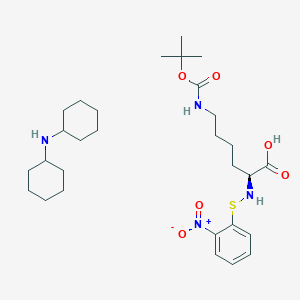

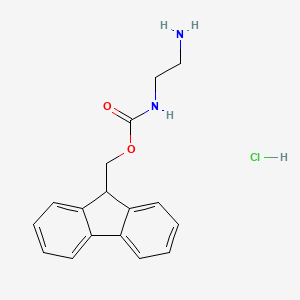

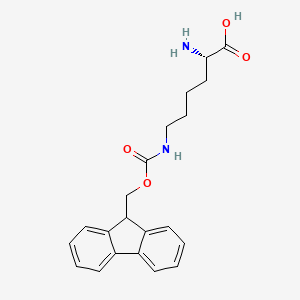

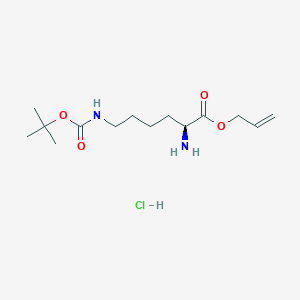

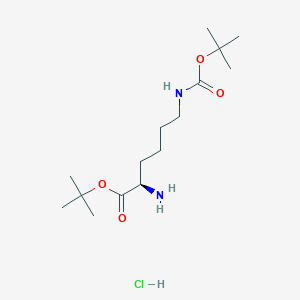

“Fmoc-hse(me)-oh” est couramment utilisé dans le domaine de la synthèse peptidique {svg_1}. La synthèse en phase solide Fmoc/tBu est la méthode de choix pour la synthèse de peptides, tant dans les milieux de recherche que dans les milieux industriels {svg_2}. Cette stratégie de synthèse implique un groupe protecteur polymérique solide et permet l’utilisation d’un excès de réactifs pour obtenir des rendements quantitatifs {svg_3}.

Chimie verte

Il existe un intérêt pour l’utilisation de solvants plus écologiques dans la synthèse peptidique en phase solide (SPPS), et “this compound” pourrait jouer un rôle dans ces efforts de verdissement {svg_4}.

Mécanisme D'action

Target of Action

Fmoc-hse(me)-oh, also known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid, Fmoc-O-methyl-L-homoserine, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acids in the peptide chain that it helps to form.

Mode of Action

The compound acts as a protecting group for the amino acids during peptide synthesis . It prevents unwanted side reactions from occurring, ensuring that the peptide chain forms correctly. The Fmoc group is removed once the peptide synthesis is complete, leaving behind the desired peptide chain .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain. The compound’s action affects the downstream effects of peptide synthesis, including the formation of proteins and enzymes.

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the conditions of the peptide synthesis process . Factors such as the solvent used, the temperature, and the pH can all influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These factors can also impact the compound’s bioavailability.

Result of Action

The result of this compound’s action is the successful synthesis of peptide chains . These peptide chains can then go on to form proteins and enzymes, which play vital roles in various biological processes.

Action Environment

The action of this compound is influenced by the environment in which the peptide synthesis takes place . Factors such as the solvent used, the temperature, and the pH can all affect the compound’s action, efficacy, and stability. For example, certain solvents can enhance the compound’s efficacy, while others might decrease its stability .

Analyse Biochimique

Biochemical Properties

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the synthesis process. For instance, it is used in the preparation of non-proteinogenic amino acids, which are essential for the synthesis of complex bioactive peptides . The compound’s interaction with enzymes such as carboxypeptidase B has been shown to exhibit inhibitory activities in the low nanomolar range .

Cellular Effects

The effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis can lead to the production of peptides that modulate cellular activities, including enzyme inhibition and receptor binding .

Molecular Mechanism

At the molecular level, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid exerts its effects through binding interactions with biomolecules. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. This protection is crucial for the stepwise addition of amino acids in SPPS. The compound’s ability to inhibit enzymes like carboxypeptidase B further highlights its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the Fmoc group can be removed under basic conditions, allowing for the continuation of peptide synthesis. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability ensures consistent results .

Dosage Effects in Animal Models

The effects of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid vary with different dosages in animal models. At low doses, the compound effectively protects amino groups during peptide synthesis without causing adverse effects. At high doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the stepwise addition of amino acids. The compound’s role in these pathways ensures the efficient synthesis of peptides with desired sequences and structures .

Transport and Distribution

Within cells and tissues, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for peptide synthesis .

Subcellular Localization

The subcellular localization of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound is available where it is needed for peptide synthesis .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIRUWVMQYLPPX-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.